1-(Quinazolin-4-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(Quinazolin-4-yl)pyrrolidine-2-carboxamide is an organic compound with the molecular formula C13H13N3O2 It is a heterocyclic compound that contains both a quinazoline and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxamide typically involves the reaction of quinazoline derivatives with pyrrolidine-2-carboxylic acid. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the quinazoline and pyrrolidine moieties .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(Quinazolin-4-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline or pyrrolidine derivatives.
Scientific Research Applications
1-(Quinazolin-4-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
1-(Quinazolin-4-yl)pyrrolidine-2-carboxamide can be compared with other quinazoline derivatives such as:
Erlotinib: A quinazoline derivative used as an anticancer drug.
Gefitinib: Another quinazoline-based anticancer agent.
Afatinib: A quinazoline derivative with anticancer properties.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
Molecular Formula |
C13H14N4O |
---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
1-quinazolin-4-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H14N4O/c14-12(18)11-6-3-7-17(11)13-9-4-1-2-5-10(9)15-8-16-13/h1-2,4-5,8,11H,3,6-7H2,(H2,14,18) |
InChI Key |
MVIFFIBCPFIIIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC=NC3=CC=CC=C32)C(=O)N |
Origin of Product |
United States |
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